3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Overview
Description
3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is notable for its intricate structure, which includes functional groups that contribute to its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multiple steps starting from basic organic substrates. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and oxidation-reduction processes. Precise reaction conditions such as temperature, solvent choice, and pH control are crucial for successful synthesis.
Industrial Production Methods: On an industrial scale, the compound might be produced using streamlined methods that ensure high yield and purity. This could involve continuous flow reactors or batch processing, with optimization of parameters to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: Certain functional groups, such as nitro or carbonyl, can be reduced to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholino and pyrazolo-pyrimidinyl moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products:
Sulfoxide and sulfone derivatives: Result from oxidation reactions.
Amines and alcohols: Formed from reduction processes.
Substituted derivatives: Arising from nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its interaction with specific enzymes or receptors.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of novel materials with unique physical or chemical properties.
Mechanism of Action
The mechanism by which 3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, alter receptor binding, or interact with DNA/RNA, depending on its specific application. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Compared to other similar compounds, 3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide stands out due to its unique structural features, such as the presence of the methylthio group and the morpholino moiety. Similar compounds include:
2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine
3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
These compounds share structural motifs but differ in specific functional groups or substituents, which can influence their chemical behavior and biological activity.
Properties
IUPAC Name |
3-methyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-12(2)10-14(24)18-4-5-23-16-13(11-19-23)15(20-17(21-16)26-3)22-6-8-25-9-7-22/h11-12H,4-10H2,1-3H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFOCPOILGOPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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